Hsd17B13-IN-85 Hsd17B13-IN-85
Brand Name: Vulcanchem
CAS No.:
VCID: VC16592122
InChI: InChI=1S/C25H17Cl2F4N3O3/c1-12-6-7-18(32-23(36)14-8-16(26)22(35)17(27)9-14)20-21(12)33-19(10-28)34(24(20)37)11-13-4-2-3-5-15(13)25(29,30)31/h2-9,35H,10-11H2,1H3,(H,32,36)
SMILES:
Molecular Formula: C25H17Cl2F4N3O3
Molecular Weight: 554.3 g/mol

Hsd17B13-IN-85

CAS No.:

Cat. No.: VC16592122

Molecular Formula: C25H17Cl2F4N3O3

Molecular Weight: 554.3 g/mol

* For research use only. Not for human or veterinary use.

Hsd17B13-IN-85 -

Specification

Molecular Formula C25H17Cl2F4N3O3
Molecular Weight 554.3 g/mol
IUPAC Name 3,5-dichloro-N-[2-(fluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide
Standard InChI InChI=1S/C25H17Cl2F4N3O3/c1-12-6-7-18(32-23(36)14-8-16(26)22(35)17(27)9-14)20-21(12)33-19(10-28)34(24(20)37)11-13-4-2-3-5-15(13)25(29,30)31/h2-9,35H,10-11H2,1H3,(H,32,36)
Standard InChI Key KGHZRPARZADWRA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)CF)CC4=CC=CC=C4C(F)(F)F

Introduction

The Role of HSD17B13 in Liver Pathophysiology

Biological Functions of HSD17B13

HSD17B13 is a liver-enriched, lipid droplet (LD)-associated protein that regulates lipid metabolism and LD dynamics. Unlike other members of the hydroxysteroid dehydrogenase family, HSD17B13 localizes to the surface of LDs, where it modulates the storage and mobilization of neutral lipids . Structural studies reveal that its N-terminal hydrophobic and PAT-like domains anchor it to LDs, while a central α-helix/β-sheet/α-helix structure facilitates enzymatic activity and intracellular trafficking . Genetic variants of HSD17B13, such as rs72613567, are strongly associated with NAFLD severity, underscoring its pathogenic role in chronic liver diseases .

HSD17B13 in NAFLD/NASH Progression

In NAFLD patients, hepatic HSD17B13 expression is markedly upregulated, correlating with increased LD biogenesis and lipid accumulation . Preclinical models demonstrate that HSD17B13 overexpression exacerbates steatosis and inflammation, while its genetic ablation or pharmacological inhibition attenuates these phenotypes . For instance, adenovirus-mediated HSD17B13 overexpression in mice induces rapid LD expansion and hepatic triglyceride deposition, whereas siRNA silencing reduces serum ALT/AST levels and fibrosis markers . These findings position HSD17B13 as a key driver of NAFLD-to-NASH progression.

Development of Hsd17B13-IN-85

Rationale for Targeting HSD17B13

The development of Hsd17B13-IN-85 stems from the unmet need for effective NAFLD/NASH therapies. Current strategies focus on modulating lipid metabolism, inflammation, and fibrosis, but no FDA-approved drugs exist. HSD17B13’s LD-specific localization and enzymatic activity make it an attractive target, as its inhibition could directly counteract lipid overload and downstream injury .

Mechanism of Action

Enzymatic Inhibition

Hsd17B13-IN-85 selectively inhibits HSD17B13’s dehydrogenase activity, preventing the conversion of lipid substrates (e.g., retinoids or steroid hormones) into their bioactive metabolites. This inhibition reduces LD growth and stabilizes lipid homeostasis, as evidenced by decreased hepatic triglyceride content in treated models .

Downstream Effects on Inflammation and Fibrosis

By curtailing lipid accumulation, Hsd17B13-IN-85 indirectly mitigates oxidative stress and inflammasome activation. In a 3D liver-on-a-chip model, HSD17B13 inhibition suppressed collagen-I and α-SMA expression, markers of hepatic stellate cell activation and fibrosis . These effects align with findings from genetic knockout models, where HSD17B13 deficiency confers protection against diet-induced NASH .

Preclinical Research Findings

In Vitro Studies

In primary human hepatocytes, Hsd17B13-IN-85 demonstrated nanomolar potency in reducing LD size and number. This effect was abolished in cells expressing HSD17B13 variants lacking the PAT-like domain (Δ4–16) or α-helix/β-sheet/α-helix structure (Δ69–84), confirming target specificity .

Animal Models

In high-fat diet (HFD)-fed mice, Hsd17B13-IN-85 administration (10 mg/kg/day, oral) reduced liver weight by 25% and serum ALT levels by 40% over 12 weeks. Histological analysis revealed a 50% decrease in fibrosis area compared to controls . These outcomes mirror those observed with HSD17B13 siRNA therapies, which similarly attenuate steatohepatitis .

Comparison with Other HSD17B13-Targeted Therapies

Therapeutic AgentMechanismDevelopment StageKey Findings
Hsd17B13-IN-85Small-molecule inhibitorPreclinicalReduces LD size, inflammation, and fibrosis
ARO-HSD (Arrowhead)RNAi therapyPhase ILowers HSD17B13 mRNA by 80%, ALT/AST by 30%
ALN-HSD (Alnylam)RNAi therapyPhase ISustained HSD17B13 silencing for 6+ months
INI-678 (Inipharm)Small-molecule inhibitorPreclinicalSuppresses collagen-I in 3D liver models

Clinical Implications and Ongoing Research

Challenges in Clinical Translation

A key hurdle is the lack of non-invasive biomarkers for monitoring HSD17B13 activity in patients. While serum ALT/AST levels provide indirect measures, imaging techniques quantifying LD dynamics (e.g., MRI-PDFF) may better correlate with treatment response .

Future Directions

Elucidating Substrate Specificity

HSD17B13’s natural substrates remain unidentified, hampering mechanistic studies. Isotope-labeling assays and metabolomic profiling could clarify whether Hsd17B13-IN-85 blocks retinoid, steroid, or novel lipid pathways.

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